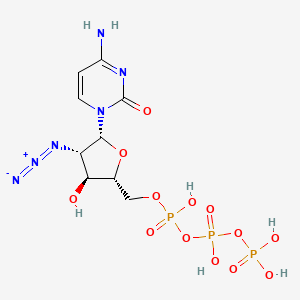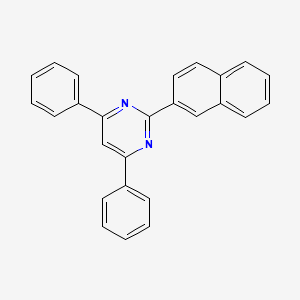
2,2,4,6,6-Pentamethyl-3,6-dihydro-2H-pyran
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,4,6,6-Pentamethyl-3,6-dihydro-2H-pyran is an organic compound belonging to the class of dihydropyrans Dihydropyrans are heterocyclic compounds characterized by a six-membered ring containing one oxygen atom and five carbon atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2,2,4,6,6-Pentamethyl-3,6-dihydro-2H-pyran can be synthesized through several methods. One common approach involves the reaction of methyl vinyl ether with 2,5-dichloro-2,5-dimethyl-2,5-dihydropyran under acidic conditions . This method allows for the formation of the desired compound with high yield and purity.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized to ensure cost-effectiveness and scalability, making it suitable for commercial applications.
Análisis De Reacciones Químicas
Types of Reactions
2,2,4,6,6-Pentamethyl-3,6-dihydro-2H-pyran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The compound can participate in substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired product and include temperature control, solvent selection, and catalyst use.
Major Products Formed
Major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound
Aplicaciones Científicas De Investigación
2,2,4,6,6-Pentamethyl-3,6-dihydro-2H-pyran has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis, facilitating the creation of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its use in drug development, particularly in designing new therapeutic agents.
Industry: The compound is utilized in the production of agrochemicals, pharmaceuticals, and dyestuffs.
Mecanismo De Acción
The mechanism of action of 2,2,4,6,6-Pentamethyl-3,6-dihydro-2H-pyran involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.
Comparación Con Compuestos Similares
Similar Compounds
3,4-Dihydro-2H-pyran: Another dihydropyran with a similar structure but different substitution pattern.
2,3-Dihydro-4H-pyran: A related compound with distinct chemical properties.
2,2,6,6-Tetramethyl-3,6-dihydro-2H-pyran-4-boronic acid pinacol ester: A derivative used in organic synthesis.
Uniqueness
2,2,4,6,6-Pentamethyl-3,6-dihydro-2H-pyran stands out due to its unique substitution pattern, which imparts specific chemical and physical properties
Propiedades
| 76935-95-0 | |
Fórmula molecular |
C10H18O |
Peso molecular |
154.25 g/mol |
Nombre IUPAC |
2,2,4,6,6-pentamethyl-3H-pyran |
InChI |
InChI=1S/C10H18O/c1-8-6-9(2,3)11-10(4,5)7-8/h6H,7H2,1-5H3 |
Clave InChI |
MXHOMGJJQNUGLI-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(OC(C1)(C)C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Methyl 4'-methoxy-2,3,4,5-tetrahydro[1,1'-biphenyl]-4-carboxylate](/img/structure/B14432946.png)



